molecular formula C₉¹³C₆H₂₁NO₄ B1146161 Metalaxyl-13C6 CAS No. 1356199-69-3

Metalaxyl-13C6

Cat. No. B1146161
M. Wt: 285.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Metalaxyl is a systemic fungicide commonly used to control diseases caused by fungi of the Perenosporales order. Its efficacy and mechanisms have been studied extensively, focusing on its interaction with biological systems and its chemical behavior in various environments.

Synthesis Analysis

The synthesis of metalaxyl involves complex chemical reactions, including the preparation of 13C-labelled compounds. For example, 13C-labelled (η6-benzene)tricarbonylchromium(0) chalcocarbonyl complexes have been prepared using photochemically-induced exchange reactions, indicating a sophisticated approach to synthesizing labeled compounds for detailed molecular studies (English, Plowman, & Butler, 1980).

Molecular Structure Analysis

The molecular structure of metalaxyl and its derivatives can be analyzed through methods such as 13C NMR, providing insights into the electron distribution and chemical environment of the carbonyl groups in metal carbonyls (Gleeson & Vaughan, 1983).

Chemical Reactions and Properties

Metalaxyl's chemical behavior, including its reactions and stability, is crucial for understanding its fungicidal action and environmental fate. Its synthesis often involves metal-catalyzed reactions, which are pivotal in forming its active structure. Studies on related metal complexes, such as those involving palladium with group 13 metalloligands, showcase the intricate relationship between metal catalysts and organic ligands in synthesizing complex organic molecules (Takaya & Iwasawa, 2017).

Physical Properties Analysis

The physical properties of metalaxyl, including its solubility, melting point, and stability, are influenced by its molecular structure and the presence of specific functional groups. Understanding these properties is essential for optimizing its use as a fungicide and predicting its behavior in agricultural settings.

Chemical Properties Analysis

Metalaxyl's chemical properties, such as its reactivity with plant enzymes and its degradation in the soil, are fundamental to its effectiveness and environmental impact. Enantioselective degradation studies reveal that the R-enantiomer of metalaxyl degrades faster than the S-enantiomer, affecting its residue composition in the environment and its overall fungicidal activity (Buser, Müller, Poiger, & Balmer, 2002).

Scientific Research Applications

Effects of Metalaxyl on Soil Microorganisms and Residue Dynamics

  • Successive applications of metalaxyl in soil can influence the microbial populations and community structure, with varied effects depending on the dose and frequency of application. The degradation rate of metalaxyl can accelerate with increased application times, impacting soil bacteria, fungi, and actinomycetes populations. Metalaxyl applications were found to initially increase soil bacteria populations, inhibit soil fungi, and have a transient stimulating effect on actinomycetes. The microbial community structure could be affected by metalaxyl at all experimental doses, suggesting potential ecological toxicity considerations for metalaxyl usage in agricultural practices (Wang et al., 2019).

Impact on Agricultural Products and Ecosystems

  • The persistence and degradation of metalaxyl residues in agricultural products like tomatoes were studied, indicating that metalaxyl residues can dissipate to below the maximum residue limit within a specified period, suggesting considerations for safe consumption intervals (Malhat, 2017).
  • Another aspect of metalaxyl's environmental impact is its effect on non-target organisms such as earthworms. Studies have shown that metalaxyl can cause oxidative damage and DNA damage in earthworms, indicating potential cytotoxic and genotoxic effects which underline the importance of evaluating the broader ecological impacts of metalaxyl use (Liu et al., 2014).

Phytoremediation Potential

  • Research on the phytoremediation potential of metalaxyl-polluted environments by plants like Solanum nigrum L. suggests that certain plant species can absorb and accumulate metalaxyl, providing a cost-effective and environmentally friendly method for decontaminating metalaxyl-affected sites. This highlights the capability of specific plants to serve as bio-remediation tools for metalaxyl and possibly other similar pollutants (Teixeira et al., 2011).

Analytical Methodologies for Metalaxyl Residue Analysis

  • Studies have also focused on developing and validating analytical methods for determining metalaxyl residues in various matrices, essential for monitoring environmental and food safety. These methodologies, including high-performance liquid chromatography, allow for the detection, quantification, and risk assessment of metalaxyl in food products, contributing to regulatory compliance and consumer protection (Wang et al., 2023).

properties

CAS RN

1356199-69-3

Product Name

Metalaxyl-13C6

Molecular Formula

C₉¹³C₆H₂₁NO₄

Molecular Weight

285.29

synonyms

N-(2,6-Dimethylphenyl-13C6)-N-(2-methoxyacetyl)alanine Methyl Ester;  (+/-)-Metalaxyl-13C6;  Allegiance-13C6;  Apron-13C6;  Metanaxin-13C6;  Metasyl-13C6;  Metaxanine-13C6;  Methyl N-Methoxyacetyl-N-(2,6-dimethylphenyl)-DL-alaninate-13C6;  Ridomil-13C6; 

Origin of Product

United States

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